L-Cysteine hydrochloride hydrate

Description

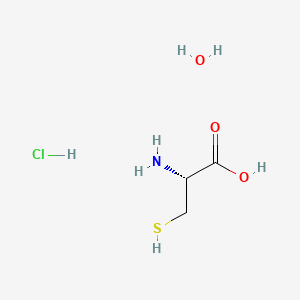

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRTFXNRTXDIP-JIZZDEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52-90-4 (Parent) | |

| Record name | Cysteine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90990688 | |

| Record name | L-Cysteine, hydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Cysteine hydrochloride monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7048-04-6, 345909-32-2 | |

| Record name | L-Cysteine, hydrochloride, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7048-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, hydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteine, hydrochloride, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT934N0X4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of L-Cysteine Hydrochloride Monohydrate in Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cysteine, a semi-essential sulfur-containing amino acid, is a fundamental component of protein synthesis, exhibiting a multifaceted role that extends beyond its primary function as a building block of polypeptides. This technical guide provides an in-depth exploration of the critical functions of L-cysteine hydrochloride monohydrate in the intricate machinery of protein synthesis. It delves into its direct incorporation into nascent polypeptide chains, its crucial contribution to protein structure and function through the formation of disulfide bonds, and its indirect influence via precursor roles in essential metabolic pathways. Furthermore, this guide will detail the impact of L-cysteine availability on translational efficiency and the regulation of signaling pathways that govern protein synthesis. Quantitative data, detailed experimental protocols, and visual representations of key pathways are provided to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of L-Cysteine in Proteome Integrity

L-cysteine is a proteinogenic amino acid encoded by the codons UGU and UGC.[1] Its defining feature is the thiol (-SH) group in its side chain, which imparts unique chemical properties that are vital for a myriad of biological processes. While the body can synthesize L-cysteine from methionine, it is considered semi-essential as endogenous production may be insufficient under certain physiological conditions.[2] L-cysteine hydrochloride monohydrate is a stable, water-soluble form of L-cysteine, making it a preferred supplement in cell culture media for the production of recombinant proteins and in various pharmaceutical applications.[3][4][5]

The role of L-cysteine in protein synthesis can be categorized into three principal areas:

-

Direct Incorporation: As one of the 20 proteinogenic amino acids, L-cysteine is directly incorporated into polypeptide chains during translation.

-

Structural and Functional Integrity: The thiol group of cysteine residues is pivotal in forming disulfide bonds, which are critical for the correct folding, stability, and biological activity of many proteins, particularly those secreted into the extracellular environment.

-

Metabolic Precursor and Signaling: L-cysteine is a precursor to several vital molecules, including the major intracellular antioxidant glutathione (GSH), coenzyme A, and taurine. The availability of L-cysteine can also influence signaling pathways that regulate the machinery of protein synthesis.

This guide will systematically explore these roles, providing the necessary technical details for a thorough understanding of L-cysteine's importance in cellular and biopharmaceutical contexts.

Direct Incorporation into Polypeptide Chains

The fundamental role of L-cysteine in protein synthesis is its incorporation into the growing polypeptide chain by the ribosome. This process is initiated by the charging of transfer RNA (tRNA) specific for cysteine (tRNACys) by the enzyme cysteinyl-tRNA synthetase (CysRS).

The Role of Cysteinyl-tRNA Synthetase (CysRS)

CysRS is a class I aminoacyl-tRNA synthetase that catalyzes the attachment of L-cysteine to its cognate tRNA in a two-step reaction:

-

Amino Acid Activation: L-cysteine + ATP ↔ L-cysteinyl-adenylate + PPi

-

tRNA Charging: L-cysteinyl-adenylate + tRNACys ↔ L-cysteinyl-tRNACys + AMP

The fidelity of this process is crucial for the accuracy of protein synthesis.

Quantitative Data: Kinetic Parameters of E. coli Cysteinyl-tRNA Synthetase

Understanding the kinetic parameters of CysRS provides insight into the efficiency of tRNA charging, a rate-limiting step in protein synthesis under certain conditions.

| Parameter | Value | Reference |

| kcat (s⁻¹) | 2.5 | |

| Km (Cysteine, µM) | 100 | |

| Km (ATP, µM) | 300 | |

| Km (tRNACys, µM) | 1.5 |

The Crucial Role of Disulfide Bonds in Protein Structure and Function

The thiol group of cysteine is highly reactive and can undergo oxidation to form a disulfide bond (-S-S-) with another cysteine residue. These covalent cross-links are critical for stabilizing the tertiary and quaternary structures of a vast number of proteins.

-

Protein Folding and Stability: Disulfide bonds provide significant conformational stability to proteins, particularly those that function in the oxidizing environment of the endoplasmic reticulum and the extracellular space.

-

Enzymatic Activity: In many enzymes, cysteine residues in the active site play a direct catalytic role, and the formation or breakage of disulfide bonds can act as a regulatory switch.

-

Receptor Binding: The correct pairing of disulfide bonds is often essential for the proper conformation of receptors and their ligands, ensuring specific binding interactions.

L-Cysteine as a Precursor to Glutathione and its Impact on Protein Synthesis

L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide (γ-glutamyl-cysteinyl-glycine) that is the most abundant intracellular antioxidant. A healthy cellular redox state, maintained by an adequate supply of GSH, is essential for high-fidelity protein synthesis.

-

Protection against Oxidative Stress: Oxidative stress can damage ribosomes, mRNA, and other components of the translational machinery, leading to decreased protein synthesis and the production of misfolded proteins. GSH mitigates this damage by neutralizing reactive oxygen species (ROS).

-

Maintaining a Reducing Intracellular Environment: The cytoplasm is a reducing environment, which is necessary to prevent the aberrant formation of disulfide bonds in cytosolic proteins. GSH plays a key role in maintaining this reducing state.

Regulation of Protein Synthesis by L-Cysteine Availability

The availability of amino acids is a critical signal for cells to regulate protein synthesis, primarily through the mTOR (mechanistic target of rapamycin) and GCN2 (general control nonderepressible 2) signaling pathways.

The mTORC1 Pathway

mTORC1 is a central regulator of cell growth and proliferation that senses the availability of amino acids. When amino acids, including cysteine, are abundant, mTORC1 is activated and promotes protein synthesis by phosphorylating key downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

The GCN2 Pathway and the Integrated Stress Response

Amino acid deprivation leads to an accumulation of uncharged tRNAs, which activates the GCN2 kinase. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global downregulation of protein synthesis to conserve resources. However, this also leads to the preferential translation of certain mRNAs, such as that for the transcription factor ATF4, which upregulates genes involved in amino acid synthesis and stress response.

Post-Translational Modifications of Cysteine Residues

Beyond disulfide bond formation, the thiol group of cysteine is a target for a wide array of post-translational modifications (PTMs) that can dynamically regulate protein function. These include:

-

S-nitrosylation: The addition of a nitric oxide group.

-

S-glutathionylation: The formation of a mixed disulfide with glutathione.

-

S-palmitoylation: The attachment of a palmitate lipid group.

-

S-sulfenylation, S-sulfinylation, and S-sulfonylation: The oxidation of the thiol to various states.

These modifications are crucial in redox signaling and can modulate protein activity, localization, and stability.

Impact of L-Cysteine Concentration on Recombinant Protein Production

In the biopharmaceutical industry, maintaining optimal concentrations of amino acids in cell culture media is critical for maximizing the yield and quality of recombinant proteins. Cysteine is often a limiting nutrient in fed-batch cultures of Chinese Hamster Ovary (CHO) cells, a common host for monoclonal antibody production.

Quantitative Data: Effect of Cysteine Concentration on CHO Cell Culture Performance

A study investigating the impact of high initial cysteine concentrations on CHO cell performance in seed train cultures provides valuable insights into the importance of optimizing cysteine levels.

| Cysteine Concentration (mM) | Maximum Viable Cell Density (x10⁶ cells/mL) | Specific Growth Rate (µ, day⁻¹) |

| Control (Low Cysteine) | 8.5 | 0.8 |

| > 2.5 | Significantly Reduced | Significantly Reduced |

Data summarized from a study indicating that high initial cysteine concentrations (>2.5 mM) can lead to reduced cell growth in CHO production cell lines seeded at low densities.

This study highlights that while cysteine is essential, excessive concentrations can be detrimental, likely due to increased oxidative stress.

Experimental Protocols

Filter-Aided Sample Preparation (FASP) for Proteomic Analysis of Cysteine-Containing Proteins

FASP is a robust method for the preparation of peptides from complex protein mixtures for mass spectrometry analysis. It is particularly useful for samples containing detergents and allows for efficient buffer exchange and digestion.

Materials:

-

Urea (8 M in 0.1 M Tris/HCl, pH 8.5)

-

Iodoacetamide (50 mM in urea solution)

-

Ammonium bicarbonate (50 mM)

-

Trypsin (mass spectrometry grade)

-

Microcon or Amicon Ultra centrifugal filter units (30 kDa MWCO)

Procedure:

-

Lysis and Reduction: Lyse cells or tissues in a buffer containing a reducing agent (e.g., DTT) and solubilize proteins.

-

Loading and Urea Exchange: Add the protein sample to the filter unit with 8 M urea solution. Centrifuge to remove low molecular weight contaminants. Wash the filter with 8 M urea solution.

-

Alkylation: Add 50 mM iodoacetamide to the filter unit to alkylate the cysteine residues. Incubate in the dark at room temperature for 20 minutes. Centrifuge to remove the iodoacetamide solution.

-

Buffer Exchange: Wash the filter unit three times with 50 mM ammonium bicarbonate to remove the urea.

-

Digestion: Add trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio) in 50 mM ammonium bicarbonate. Incubate overnight at 37°C.

-

Peptide Elution: Collect the tryptic peptides by centrifugation. Perform additional washes with 50 mM ammonium bicarbonate to maximize peptide recovery.

-

Sample Cleanup: Acidify the collected peptides with formic acid and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.

Selected Reaction Monitoring (SRM) for Quantification of a Specific Cysteine-Containing Peptide

SRM is a targeted mass spectrometry technique that allows for the highly sensitive and specific quantification of selected peptides in a complex mixture.

Objective: To quantify the absolute abundance of a specific cysteine-containing peptide from a protein of interest.

Procedure:

-

Peptide Selection: Choose a proteotypic peptide (unique to the protein of interest) that contains a cysteine residue. The peptide should ideally be 7-25 amino acids in length.

-

Transition Selection: In a triple quadrupole mass spectrometer, select the precursor ion (the m/z of the chosen peptide). Then, fragment the precursor ion in the collision cell and select several intense and specific product ions (transitions).

-

Assay Optimization: Synthesize a stable isotope-labeled version of the target peptide to serve as an internal standard. Optimize the collision energy for each transition to maximize signal intensity.

-

Sample Preparation: Prepare protein digests from your experimental samples using a method like FASP, ensuring consistent and complete alkylation of cysteine residues.

-

LC-SRM Analysis: Spike a known amount of the stable isotope-labeled internal standard into each prepared sample. Analyze the samples by LC-SRM, monitoring the selected transitions for both the native and labeled peptides.

-

Data Analysis: Integrate the peak areas for each transition. The ratio of the peak area of the native peptide to the peak area of the internal standard is used to calculate the absolute quantity of the peptide in the original sample.

Conclusion

L-cysteine hydrochloride monohydrate plays an indispensable and multifaceted role in protein synthesis. Its direct incorporation as a proteinogenic amino acid, its critical function in establishing disulfide bonds for protein structure and stability, and its influence on cellular redox homeostasis and signaling pathways underscore its importance for both fundamental cellular processes and the production of biopharmaceuticals. A thorough understanding of the roles of L-cysteine, supported by quantitative data and robust experimental methodologies, is essential for researchers and professionals seeking to optimize protein synthesis in various applications, from basic research to industrial-scale drug development. Future research should focus on further elucidating the dose-dependent effects of L-cysteine on specific recombinant protein production and developing more refined strategies for its supplementation in cell culture.

References

- 1. A continuous fluorescent assay for in vitro translation compatible with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caissonlabs.com [caissonlabs.com]

- 4. Research Products International Corp L-Cysteine Hydrochloride Monohydrate, | Fisher Scientific [fishersci.com]

- 5. himedialabs.com [himedialabs.com]

L-Cysteine Hydrochloride Monohydrate: A Technical Guide to its Function as a Glutathione Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2] The synthesis of GSH is a two-step, ATP-dependent process, with the availability of L-cysteine being the rate-limiting factor.[2][3] L-cysteine hydrochloride monohydrate, a stable and soluble form of the amino acid L-cysteine, serves as a direct precursor for GSH synthesis, making it a compound of significant interest in research and pharmaceutical development for conditions associated with glutathione deficiency and oxidative stress.[4] This technical guide provides an in-depth overview of the biochemical mechanisms, experimental validation, and therapeutic potential of L-cysteine hydrochloride monohydrate as a glutathione precursor.

The Biochemical Pathway of Glutathione Synthesis

Glutathione is synthesized in the cytosol of all mammalian cells through two enzymatic reactions catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

-

Formation of γ-glutamylcysteine: The first and rate-limiting step involves the formation of a peptide bond between the gamma-carboxyl group of L-glutamate and the amino group of L-cysteine, a reaction catalyzed by GCL.

-

Addition of Glycine: In the second step, glutathione synthetase catalyzes the addition of glycine to the C-terminal of γ-glutamylcysteine to form glutathione (γ-L-glutamyl-L-cysteinyl-glycine).

The intracellular concentration of L-cysteine is a critical determinant of the rate of GSH synthesis. L-cysteine hydrochloride monohydrate, upon administration, readily provides the necessary L-cysteine substrate to drive this pathway.

Quantitative Data on L-Cysteine Supplementation and Glutathione Levels

The efficacy of L-cysteine and its prodrugs in elevating glutathione levels has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

| Study Type | Model | Compound | Concentration/Dose | Effect on Glutathione (GSH) Levels | Reference(s) |

| In Vitro | Rat Hepatocytes | 2-(polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids (L-cysteine prodrugs) | 1.0 mM | 1.2 to 2.1-fold increase relative to controls | |

| In Vitro | Human U937 Monocytes | L-cysteine | Not specified | Significant increase in GSH levels (p < 0.005) | |

| In Vitro | Cultured Rat Lenses | 2(R,S)-methylthiazolidine-4(R)-carboxylic acid (L-cysteine prodrug) | Not specified | 35% increase in the rate of [14C]-glutathione biosynthesis over controls | |

| In Vitro | Human Aortic Vascular Smooth Muscle Cells | Cystine-based GSH precursor (F1) | 50, 100, 200, and 500 µg/ml | Maintained intracellular GSH at control levels in the presence of spermine-induced depletion | |

| In Vivo | Zucker Diabetic Fatty Rats | L-cysteine | 1 mg/kg body weight daily for 8 weeks | Significantly higher GSH levels in the liver and blood compared to placebo | |

| In Vivo | 2-cyclohexene-1-one-treated rats | N-acetyl-l-cysteine (NAC) | 1.2 g/kg or 1.6 g/kg | Significantly rescued GSH depletion in the striatum, hippocampus, and frontal cortex | |

| Human Clinical Trial | Elderly HIV+ Patients | Glycine and Cysteine | Not specified | 53% increase in red blood cell (RBC) GSH concentration | |

| Human Clinical Trial | Healthy Older Adults | N-acetylcysteine (NAC) and Glycine | 100 mg/kg/day for 2 weeks | 95% increase in erythrocyte glutathione levels |

Experimental Protocols

In Vitro Assessment of L-Cysteine on Cellular Glutathione Levels

This protocol outlines a general workflow for evaluating the effect of L-cysteine hydrochloride monohydrate on intracellular glutathione concentrations in a cultured cell line.

References

An In-depth Technical Guide to the Antioxidant Mechanisms of L-Cysteine Hydrochloride Monohydrate

Executive Summary: L-Cysteine hydrochloride monohydrate is a pivotal agent in cellular antioxidant defense, operating through a multi-faceted mechanism. Its primary roles include acting as a direct scavenger of reactive oxygen species (ROS), serving as the rate-limiting precursor to the master antioxidant glutathione (GSH), and modulating critical redox-sensitive signaling pathways, most notably the Nrf2-Keap1 axis. This document provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Antioxidant Mechanisms

The antioxidant capacity of L-Cysteine is not monolithic but rather an integration of direct and indirect actions that collectively enhance cellular resilience against oxidative stress.

Direct Radical Scavenging

The foundational antioxidant property of L-Cysteine stems from its thiol (-SH) group.[1][2] This sulfhydryl moiety can readily donate a hydrogen atom to neutralize highly reactive free radicals, such as hydroxyl (•OH) and superoxide (O₂•⁻) radicals.[2] In this process, the cysteine molecule itself becomes an oxidized, but relatively stable, thiyl radical, which can then be reduced back or form the disulfide cystine.[2] This direct scavenging activity provides an immediate, first-line defense against oxidative damage.

Precursor to Glutathione (GSH) Synthesis

The most significant contribution of L-Cysteine to cellular antioxidant defense is its role as a crucial building block for glutathione (GSH). GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and is considered the master antioxidant. The availability of cysteine is the rate-limiting factor in the synthesis of GSH.

The synthesis occurs in two ATP-dependent steps within the cell's cytosol:

-

Formation of γ-glutamylcysteine: The enzyme Glutamate-Cysteine Ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.

-

Addition of Glycine: Glutathione Synthetase (GS) then adds glycine to the C-terminal of γ-glutamylcysteine to form glutathione (GSH).

By providing the essential cysteine substrate, L-Cysteine hydrochloride monohydrate directly boosts the cell's capacity to synthesize GSH, thereby replenishing the primary defense system against oxidative stress and detoxification of xenobiotics.

Figure 1: The Glutathione (GSH) Synthesis Pathway.

Modulation of the Nrf2-Keap1 Signaling Pathway

L-Cysteine and its oxidized form, L-Cystine, are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Keap1 is rich in reactive cysteine residues that act as sensors for oxidative or electrophilic stress.

The activation mechanism involves:

-

Keap1 Modification: L-Cysteine can directly induce the cysteinylation of specific sensor cysteines on Keap1. This modification alters the conformation of Keap1, preventing it from targeting Nrf2 for degradation.

-

Nrf2 Stabilization and Translocation: With Keap1 inhibited, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.

-

ARE Activation: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This binding initiates the transcription of a wide array of cytoprotective proteins, including enzymes for GSH synthesis (GCL), antioxidant enzymes (e.g., NQO1, HMOX1), and detoxification enzymes.

This signaling cascade results in a coordinated and amplified upregulation of the cell's endogenous antioxidant defenses.

Figure 2: Activation of the Nrf2-Keap1 signaling pathway by L-Cysteine.

Quantitative Analysis of Antioxidant Efficacy

The antioxidant effects of L-Cysteine and its derivatives have been quantified through various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Radical Scavenging and Antioxidant Enzyme Activity

| Compound Studied | Assay | Result | Species/System | Reference |

|---|---|---|---|---|

| Pyrene-labelled S-allyl-L-cysteine (Py-SAC) | DPPH Radical Scavenging | IC50: 58.43 mg/L (vs. 5.72 mg/L for Vitamin C) | In vitro | |

| Pyrene-labelled S-allyl-L-cysteine (Py-SAC) | Hydroxyl Radical Scavenging | IC50: 8.16 mg/L (vs. 1.67 mg/L for Vitamin C) | In vitro | |

| L-Cysteine (2% diet) | Catalase Activity | Significantly higher than control | Rats | |

| L-Cysteine (2% diet) | Glutathione Reductase Activity | Significantly higher than control | Rats | |

| L-Cysteine | Glutathione Peroxidase Activity | Increased activity after LPS challenge | Piglets |

| L-Cysteine | Superoxide Dismutase Activity | Increased activity after LPS challenge | Piglets | |

Note: Data for L-Cysteine derivatives are included to provide a broader context of the antioxidant potential of cysteine-containing compounds.

Table 2: Effects on the Nrf2 Signaling Pathway

| Compound Studied | Parameter Measured | Treatment | Result | System | Reference |

|---|---|---|---|---|---|

| L-Cystine | Nrf2 Protein Half-life | 0.8 mM L-Cystine | Increased from 19.4 min to 30.9 min | HeLa Cells | |

| L-Cystine | Nrf2 Target Gene Expression (mRNA) | 0.8 mM L-Cystine (8-24h) | Significant elevation of NQO1, HMOX1, GCLM, SRXN1, etc. | HeLa Cells | |

| L-Cysteine | Nrf2 Nuclear Translocation | LPS-challenged piglets fed L-Cys supplemented diet | Elevated compared to LPS group | Piglet Ileum/Jejunum |

| L-Cysteine | NF-κB(p65) Nuclear Translocation | LPS-challenged piglets fed L-Cys supplemented diet | Inhibited compared to LPS group | Piglet Ileum/Jejunum | |

Key Experimental Protocols

The assessment of antioxidant activity and related mechanisms involves a suite of standardized biochemical and molecular biology techniques.

DPPH Radical Scavenging Assay

Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The reduction of the deep purple DPPH radical to the yellow-colored, non-radical DPPH-H form results in a decrease in absorbance at ~517 nm, which is proportional to the scavenging activity.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Protect the solution from light.

-

Prepare a series of dilutions of the test compound (L-Cysteine hydrochloride monohydrate) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.

-

-

Reaction Setup:

-

In a microplate or cuvette, add a defined volume of the DPPH working solution to an equal volume of each sample dilution, control, or a solvent-only blank.

-

-

Incubation: Incubate the reactions in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the scavenging reaction to reach completion.

-

Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

Data Analysis: Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Figure 3: Experimental workflow for the DPPH radical scavenging assay.

Western Blot for Nrf2 Protein Analysis

Principle: This technique is used to detect and quantify the level of a specific protein (e.g., Nrf2) in a complex mixture of proteins extracted from cells or tissues. It involves separating proteins by size, transferring them to a solid membrane, and probing with specific antibodies.

Methodology:

-

Protein Extraction: Lyse treated and untreated cells/tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein. Quantify protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Denature protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2).

-

Secondary Antibody: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Analysis: Capture the light signal with an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Applications in Research and Drug Development

The potent antioxidant and cytoprotective properties of L-Cysteine hydrochloride monohydrate make it a valuable compound in multiple sectors:

-

Pharmaceuticals: It is used as a precursor for various drugs, particularly mucolytic agents (like its derivative N-acetylcysteine) and in formulations aimed at liver detoxification and protecting sensitive drug components from oxidative degradation.

-

Drug Development Research: It serves as a tool to investigate the role of oxidative stress in disease pathogenesis and to test the efficacy of novel therapeutic strategies that target redox balance.

-

Cosmetics: Its antioxidant properties are leveraged in skincare products to protect against environmental damage, reduce signs of aging, and promote skin health.

-

Cell Culture: It is a critical component in cell culture media, where it supports cell viability and growth by synthesizing glutathione and maintaining the cellular redox balance, which is essential for reliable and reproducible experimental results.

Conclusion

L-Cysteine hydrochloride monohydrate employs a sophisticated, tripartite mechanism to combat oxidative stress. It acts as a direct, first-line defense by scavenging free radicals, provides the essential substrate for the synthesis of the master antioxidant glutathione, and orchestrates a broad-spectrum, long-lasting antioxidant response by activating the Nrf2 signaling pathway. This comprehensive action underscores its importance as a key molecule for maintaining cellular redox homeostasis and its utility in pharmaceutical and research applications.

References

The Crossroads of Cellular Life: L-Cysteine Hydrochloride Monohydrate's Pivotal Role in Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-cysteine hydrochloride monohydrate, a stable and water-soluble form of the semi-essential sulfur-containing amino acid L-cysteine, stands as a central node in a complex network of cellular metabolic pathways. Its significance extends far beyond its role as a mere building block for proteins. The unique reactivity of its thiol group positions L-cysteine as a critical precursor for essential biomolecules, a key regulator of intracellular redox homeostasis, and a modulator of vital signaling pathways. This guide provides a detailed exploration of L-cysteine's involvement in cellular metabolism, presenting quantitative data, in-depth experimental protocols, and visual representations of the core pathways to support advanced research and therapeutic development.

Core Metabolic Fates of L-Cysteine

Upon entering the cell, L-cysteine is directed into several major metabolic pathways, each with profound implications for cellular function and survival.

Glutathione (GSH) Synthesis: The Master Antioxidant Pathway

The most prominent role of L-cysteine is as the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells.[1] GSH is a cornerstone of cellular defense against oxidative stress, participating in the detoxification of reactive oxygen species (ROS) and xenobiotics.[2]

The synthesis of GSH occurs in two ATP-dependent steps:

-

Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL).

-

Addition of glycine: Catalyzed by glutathione synthetase (GSS).[3]

The availability of cysteine is the primary determinant of the rate of GSH synthesis.[1] Supplementation with L-cysteine has been shown to effectively increase intracellular GSH levels, thereby enhancing the cell's antioxidant capacity.[4]

The Trans-sulfuration Pathway: Interconversion and Cysteine Homeostasis

The trans-sulfuration pathway provides a mechanism for the de novo synthesis of cysteine from the essential amino acid methionine. This pathway is crucial for maintaining cysteine homeostasis, especially when dietary intake is limited. The key enzymes in this pathway are:

-

Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of homocysteine (a demethylation product of methionine) with serine to form cystathionine.

-

Cystathionine γ-lyase (CGL or CSE): CGL cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.

This pathway is reversible in some organisms but is primarily directed towards cysteine synthesis in mammals. The activity of these enzymes is tightly regulated, ensuring that cysteine levels are maintained within a narrow physiological range.

Cysteine Catabolism: Production of Energy and Essential Metabolites

Excess cysteine is catabolized through several routes, contributing to energy metabolism and producing other vital sulfur-containing compounds.

-

Taurine Synthesis: Cysteine is a precursor for taurine, an amino acid with roles in osmoregulation, bile salt conjugation, and neuromodulation. This pathway begins with the oxidation of cysteine to cysteine sulfinic acid by cysteine dioxygenase (CDO).

-

Pyruvate and Sulfate Production: Cysteine can be degraded to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production. The sulfur atom is concurrently oxidized to sulfate, a process that occurs in the mitochondria.

-

Hydrogen Sulfide (H₂S) Production: L-cysteine is a primary substrate for the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles, including vasodilation and neuromodulation. The enzymes CBS and CGL are major contributors to H₂S biogenesis.

Iron-Sulfur (Fe-S) Cluster Biogenesis

L-cysteine provides the sulfur atom essential for the assembly of iron-sulfur (Fe-S) clusters. These clusters are ancient and ubiquitous prosthetic groups that are critical for the function of numerous proteins involved in electron transfer, redox sensing, and enzyme catalysis. The process is initiated by cysteine desulfurases (e.g., Nfs1 in mitochondria) which mobilize sulfur from cysteine for assembly on scaffold proteins.

Quantitative Data on L-Cysteine's Metabolic Impact

The following tables summarize key quantitative data from various studies, illustrating the dose-dependent effects of L-cysteine and the kinetic properties of the enzymes involved in its metabolism.

Table 1: Effect of L-Cysteine/L-Cystine Supplementation on Cellular Parameters

| Cell Line | Compound | Concentration | Effect | Reference |

| HeLa | L-Cystine | 0.1 - 1.6 mM | Dose-dependent increase in Nrf2 protein levels. | |

| HT22 | L-Cysteine | 0.5 - 2.0 mM | Dose-dependently abrogated DMNQ-induced ROS elevation and apoptosis. | |

| BNL 1ME A.7 R.1 | L-Cystine | Varied | Intracellular cysteine levels and cell proliferation increased in a concentration-dependent manner. | |

| Human Peritoneal Mesothelial Cells | L-Cysteine | 0.1 - 0.5 mM | Optimal concentration range for maximal cell growth. | |

| MCF-7 | S-Allyl-L-cysteine | 2.24 - 4.50 mM | Reduction in cell viability by 13-25% after 24 hours. |

Table 2: Kinetic Parameters of Key Enzymes in Cysteine Metabolism

| Enzyme | Substrate(s) | K_m | k_cat | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference |

| Cystathionine β-Synthase (CBS) | |||||

| Lactobacillus plantarum | L-OAS + Na₂S | 1.4 ± 0.2 x 10⁴ M⁻¹s⁻¹ | 5.8 ± 0.8 x 10⁴ M⁻¹s⁻¹ | ||

| Lactobacillus plantarum | L-Cysteine + L-Homocysteine | 1.3 ± 0.3 x 10³ M⁻¹s⁻¹ | |||

| Human (hCBS) | L-Cysteine (Site 1) | 6.8 ± 1.7 mM | |||

| Human (hCBS) | L-Cysteine (Site 2) | 27.3 ± 3.7 mM | |||

| Cystathionine γ-Lyase (CGL/CSE) | |||||

| Human (hCSE) | L-Cystathionine | ||||

| K_i = 50 ± 3 µM (inhibited by CPC) | |||||

| Human (hCSE) | L-Cysteine | ||||

| K_i = 180 ± 15 µM (inhibited by CPC) | |||||

| Mammalian | L-Cystine | 6093 M⁻¹s⁻¹ | |||

| Mammalian | L-Cystathionine | 6008 M⁻¹s⁻¹ | |||

| Mammalian | L-Cysteine | 190 M⁻¹s⁻¹ |

Note: Kinetic parameters can vary significantly based on experimental conditions (pH, temperature, source of enzyme).

Signaling Pathways and Regulatory Roles

L-cysteine metabolism is intricately linked with cellular signaling, most notably in the oxidative stress response.

The Keap1-Nrf2 Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is targeted for degradation by the Keap1 protein. However, upon exposure to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes, including those for GCL, GSS, and other enzymes involved in GSH metabolism.

L-cystine (the oxidized dimer of cysteine) has been identified as an effective inducer of Nrf2. It enters the cell via the xCT antiporter and is reduced to L-cysteine. This process can influence the cellular redox state, leading to Keap1 modification and subsequent Nrf2 activation. This positions L-cysteine not just as a precursor for antioxidants but as an active signal for upregulating the entire antioxidant defense system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the metabolic roles of L-cysteine.

Quantification of Total Glutathione (Colorimetric Assay)

This protocol is based on the enzymatic recycling method using glutathione reductase and DTNB (Ellman's reagent).

Materials:

-

Glutathione Assay Buffer (e.g., 100 mM potassium phosphate buffer with 1 mM EDTA, pH 7.0)

-

5% 5-Sulfosalicylic acid (SSA) for deproteination

-

DTNB solution (5,5'-dithiobis(2-nitrobenzoic acid))

-

NADPH solution

-

Glutathione Reductase (GR) enzyme solution

-

GSH or GSSG standard solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412-415 nm

Procedure:

-

Sample Preparation (Cultured Cells):

-

Harvest approximately 0.5-1 x 10⁶ cells by centrifugation (e.g., 700 x g for 5 min at 4°C).

-

Wash the cell pellet with ice-cold PBS.

-

Lyse cells in 80 µL of ice-cold Glutathione Assay Buffer and incubate on ice for 10 minutes.

-

Add 20 µL of 5% SSA to the lysate, mix well, and centrifuge at 8,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for the assay.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of a GSSG or GSH standard (e.g., 0.1 µM to 1.0 µM) in the same buffer as the samples (including the final concentration of SSA).

-

-

Assay Reaction:

-

Prepare a Reaction Mix for the number of samples and standards. For each well, combine:

-

120 µL Glutathione Reaction Buffer

-

20 µL NADPH solution

-

20 µL Glutathione Reductase solution

-

-

Add 160 µL of the Reaction Mix to each well of the 96-well plate.

-

Incubate at room temperature for 10 minutes to allow for NADPH generation.

-

Add 20 µL of the deproteinized sample supernatant or standard to the appropriate wells.

-

Initiate the reaction by adding 20 µL of DTNB solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm (or 415 nm) in a microplate reader.

-

Take readings every minute for 5-10 minutes to monitor the rate of color development.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) for each sample and standard.

-

Plot the ΔA/min for the standards against their concentrations to generate a standard curve.

-

Determine the glutathione concentration in the samples by interpolating their ΔA/min values from the standard curve.

-

Assay for Cystathionine β-Synthase (CBS) Activity

This protocol describes a coupled enzyme assay where cystathionine produced by CBS is converted to cysteine by an ancillary enzyme, cystathionine γ-lyase (CGL), which is then detected colorimetrically.

Materials:

-

Cell or tissue lysate

-

Reaction Buffer (e.g., 100 mM HEPES, pH 7.4)

-

L-Homocysteine solution

-

L-Serine solution

-

Pyridoxal 5'-phosphate (PLP) solution (cofactor)

-

S-adenosylmethionine (AdoMet) solution (allosteric activator, optional)

-

Purified Cystathionine γ-lyase (CGL) enzyme

-

Ninhydrin reagent

-

Spectrophotometer or microplate reader capable of measuring absorbance at 560 nm

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the cell lysate, Reaction Buffer, L-homocysteine, L-serine, PLP, and AdoMet.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzymatic Reaction:

-

Initiate the CBS reaction by adding the cell lysate (or purified CBS as a positive control).

-

Simultaneously add the ancillary CGL enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Color Development:

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Add the ninhydrin reagent to the reaction mixture.

-

Heat the mixture (e.g., in a boiling water bath) for the time required for color development with cysteine.

-

Cool the samples to room temperature.

-

-

Measurement:

-

Measure the absorbance of the solution at 560 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of L-cysteine.

-

Calculate the amount of cysteine produced in the reaction, which is stoichiometric to the amount of cystathionine synthesized by CBS.

-

Express CBS activity in terms of nmol of product formed per hour per mg of protein.

-

Nrf2 Nuclear Translocation Analysis by Western Blot

This protocol outlines the procedure to assess Nrf2 activation by measuring its accumulation in the nucleus following cell treatment.

Materials:

-

Cultured cells treated with L-cysteine/L-cystine or a control vehicle.

-

Nuclear and cytoplasmic extraction buffers (commercial kits are recommended).

-

Protein assay reagent (e.g., BCA or Bradford).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-Nrf2 and anti-Lamin B1 (nuclear marker).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Fractionation:

-

Treat cells with the desired concentrations of L-cystine for various time points (e.g., 4-8 hours).

-

Harvest the cells and perform subcellular fractionation using a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This separates nuclear proteins from cytoplasmic proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the nuclear extracts using a standard protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each nuclear extract onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an anti-Lamin B1 antibody to confirm equal loading of nuclear protein.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Nrf2 signal to the Lamin B1 signal to determine the relative increase in nuclear Nrf2.

-

Conclusion

L-cysteine hydrochloride monohydrate is far more than a simple amino acid; it is a critical metabolic intermediate that governs cellular redox status, detoxification capacity, and bioenergetics. Its roles as the limiting precursor for glutathione, a key component of the trans-sulfuration pathway, a source for H₂S and taurine, and a provider of sulfur for Fe-S clusters highlight its indispensable nature. Furthermore, its ability to modulate the Nrf2 signaling pathway places it at the heart of the cellular antioxidant defense network. A thorough understanding of these intricate metabolic and signaling networks, supported by robust quantitative data and precise experimental methodologies, is paramount for researchers and developers aiming to harness the therapeutic potential of modulating cysteine metabolism in a wide range of pathological conditions, from neurodegenerative diseases to cancer.

References

- 1. Pre-steady-state Kinetic and Structural Analysis of Interaction of Methionine γ-Lyase from Citrobacter freundii with Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-cysteine supplementation upregulates glutathione (GSH) and vitamin D binding protein (VDBP) in hepatocytes cultured in high glucose and in vivo in liver, and increases blood levels of GSH, VDBP, and 25-hydroxy-vitamin D in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of L-Cysteine Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cysteine hydrochloride monohydrate, a stable and water-soluble form of the semi-essential amino acid L-cysteine, is a pivotal compound in biological systems and a critical component in pharmaceutical and biotechnological applications. Its multifaceted nature, stemming from the reactive thiol group, allows it to play a central role in protein structure, antioxidant defense, and cellular metabolism. This technical guide provides a comprehensive overview of the structure, function, and applications of L-cysteine hydrochloride monohydrate, with a focus on quantitative data, detailed experimental protocols, and visualizations of its core biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

L-cysteine is a sulfur-containing amino acid integral to numerous physiological processes.[1] However, its inherent reactivity and susceptibility to oxidation to form cystine can limit its direct application. The hydrochloride monohydrate salt of L-cysteine offers enhanced stability and solubility, making it the preferred form for many experimental and industrial purposes. Its primary functions include serving as a precursor for the synthesis of the master antioxidant glutathione, participating in the formation of disulfide bonds that stabilize protein structures, and acting as a reducing agent in various biochemical and cell culture applications.[2][3] In the pharmaceutical industry, it is utilized as a precursor in the synthesis of various drugs, particularly mucolytic agents and antioxidants. Furthermore, it is an essential supplement in cell culture media, promoting cell viability and growth.

Chemical Structure and Physicochemical Properties

L-cysteine hydrochloride monohydrate is the crystalline salt of L-cysteine, hydrochloric acid, and one molecule of water. The presence of the hydrochloride moiety protonates the amino group, enhancing its stability and water solubility.

Quantitative Data

The key physicochemical properties of L-cysteine hydrochloride monohydrate are summarized in the tables below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃H₇NO₂S·HCl·H₂O | |

| Molecular Weight | 175.63 g/mol | |

| CAS Number | 7048-04-6 | |

| Appearance | White crystalline powder | |

| Melting Point | 175-178 °C | |

| Solubility in Water | Soluble | |

| Optical Rotation [α]D20 | +5.7° to +6.8° |

Table 1: Physicochemical Properties of L-Cysteine Hydrochloride Monohydrate

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of L-cysteine hydrochloride monohydrate.

| Spectroscopic Technique | Key Peaks/Shifts and Assignments | References |

| FTIR (cm⁻¹) | ~3000-3500 (broad, NH₃⁺ stretch), ~2550 (S-H stretch), ~1740 (C=O stretch of COOH), ~1500-1600 (N-H bend) | |

| ¹H NMR (ppm in D₂O) | ~4.3 (α-H), ~3.1 (β-H₂) |

Table 2: Spectroscopic Data for L-Cysteine Hydrochloride Monohydrate

Biological Functions and Signaling Pathways

L-cysteine hydrochloride monohydrate exerts its biological effects primarily through the actions of L-cysteine following its dissolution and dissociation.

Glutathione Synthesis Pathway

L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant. The synthesis occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

Caption: Glutathione (GSH) biosynthesis pathway.

Role in Protein Structure: Disulfide Bond Formation

The thiol group of cysteine residues in proteins can be oxidized to form a disulfide bond (-S-S-) with another cysteine residue, creating a cystine. These disulfide bonds are crucial for the tertiary and quaternary structures of many proteins, particularly those secreted from cells. This cross-linking provides significant structural stability.

Caption: Reversible formation of a disulfide bond.

Experimental Protocols

Detailed methodologies for key experiments involving L-cysteine hydrochloride monohydrate are provided below.

Preparation of a Stock Solution for Cell Culture Supplementation

This protocol describes the preparation of a sterile stock solution of L-cysteine hydrochloride monohydrate for supplementing cell culture media.

Materials:

-

L-Cysteine hydrochloride monohydrate (cell culture grade)

-

Deionized, distilled water (ddH₂O) or water for injection (WFI)

-

Sterile container

-

0.22 µm sterile filter

Procedure:

-

Based on a solubility of up to 50 mg/mL, weigh the desired amount of L-cysteine hydrochloride monohydrate. For a 200 mM stock solution, dissolve 1.76 g in 50 mL of ddH₂O.

-

Add the powder to the ddH₂O in a sterile container.

-

Mix thoroughly until completely dissolved. The solution should be clear and colorless.

-

Sterile-filter the solution using a 0.22 µm filter into a new sterile container.

-

Store the stock solution at 2-8 °C. Note that aqueous solutions of cysteine can oxidize over time.

Use as a Reducing Agent in Anaerobic Growth Medium

This protocol outlines the preparation of a reducing agent solution containing L-cysteine hydrochloride monohydrate for creating an anaerobic environment for microbial cultivation.

Materials:

-

L-Cysteine hydrochloride monohydrate

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (optional, for a more potent reducing solution)

-

Deionized, distilled water

-

Nitrogen gas (O₂-free)

-

Serum bottles or anaerobic tubes with rubber stoppers and aluminum seals

-

Autoclave

Procedure:

-

Prepare the basal growth medium and dispense it into serum bottles or tubes.

-

While continuously flushing the headspace with nitrogen gas, bring the medium to a boil to remove dissolved oxygen, and then cool to room temperature.

-

In a separate container, prepare the reducing agent solution. For a 2.5% (w/v) solution, dissolve 2.5 g of L-cysteine hydrochloride monohydrate in 100 mL of deionized water. This should also be done under a stream of nitrogen gas.

-

(Optional) For a stronger reducing agent, a combination of L-cysteine HCl and sodium sulfide can be used. A common formulation involves dissolving 2.5 g of L-cysteine HCl and 2.5 g of Na₂S·9H₂O in 110 mL of water under nitrogen.

-

Aseptically add the required volume of the sterile-filtered or autoclaved reducing agent solution to the cooled, anaerobic basal medium. A common final concentration of L-cysteine HCl in the medium is 0.05% (w/v).

-

The medium is ready for inoculation once it becomes colorless (if a redox indicator like resazurin is used).

Caption: Workflow for preparing anaerobic medium.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a method to assess the antioxidant capacity of L-cysteine hydrochloride monohydrate using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

L-Cysteine hydrochloride monohydrate

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Spectrophotometer or plate reader

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.

-

Prepare a series of dilutions of L-cysteine hydrochloride monohydrate in methanol.

-

Prepare a series of dilutions of the standard antioxidant.

-

In a test tube or microplate well, mix a specific volume of the sample or standard solution with a specific volume of the DPPH solution. A typical ratio is 1:1 or 1:2 (sample:DPPH).

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

A control is prepared using methanol instead of the sample solution.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The results can be expressed as IC₅₀ (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Applications in Drug Development and Research

L-cysteine hydrochloride monohydrate is a versatile compound with numerous applications in research and pharmaceutical development.

-

Pharmaceutical Formulation: It is used as a precursor for the synthesis of drugs like N-acetylcysteine (a mucolytic agent) and as an antioxidant to protect active pharmaceutical ingredients from oxidation.

-

Cell Culture and Biomanufacturing: As an essential component of cell culture media, it supports the growth and viability of various cell lines, including those used for the production of recombinant proteins and monoclonal antibodies.

-

Antioxidant Research: Its ability to scavenge free radicals and act as a precursor to glutathione makes it a model compound for studying antioxidant mechanisms and the effects of oxidative stress.

-

Food Industry: It is used as a dough conditioner in the baking industry and as a flavor enhancer in savory products.

Conclusion

L-cysteine hydrochloride monohydrate is a fundamentally important molecule with a broad spectrum of applications in scientific research and industry. Its stability, solubility, and the inherent reactivity of its thiol group make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its chemical properties, biological functions, and experimental applications, as outlined in this guide, is crucial for its effective utilization in advancing scientific knowledge and developing novel therapeutic strategies.

References

L-Cysteine Hydrochloride Monohydrate as a Cellular Sulfur Source: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cysteine, a semi-essential sulfur-containing amino acid, is a critical component in cellular metabolism and physiology. Provided in cell culture media often as the more stable L-cysteine hydrochloride monohydrate, it serves as a primary source of sulfur, underpinning a multitude of cellular functions from protein synthesis to the maintenance of redox homeostasis. This technical guide provides an in-depth overview of the cellular uptake, metabolism, and multifaceted roles of L-cysteine, with a focus on its pivotal contribution to the synthesis of glutathione and other sulfur-containing biomolecules. Detailed experimental protocols for the quantification of intracellular cysteine and related metabolites are provided, alongside quantitative data illustrating its impact on key cellular processes. Furthermore, this guide includes visualizations of the core metabolic and signaling pathways involving L-cysteine to facilitate a comprehensive understanding of its biological significance.

Introduction: The Central Role of L-Cysteine in Cellular Metabolism

L-cysteine is a proteinogenic amino acid distinguished by its thiol side chain, which is highly reactive and participates in a variety of biochemical reactions.[1] In the extracellular environment, cysteine is readily oxidized to its disulfide form, L-cystine.[2] Consequently, a significant portion of extracellular cysteine exists as L-cystine.[2] However, the intracellular environment primarily utilizes the reduced form, L-cysteine. This necessitates efficient cellular uptake mechanisms for both forms and a robust intracellular reducing environment to convert L-cystine to L-cysteine.[3][4]

L-cysteine hydrochloride monohydrate is a water-soluble and more stable form of L-cysteine, making it a preferred supplement in cell culture media. Once dissolved, it provides a ready source of L-cysteine for cellular uptake and metabolism. The sulfur atom within the cysteine molecule is the cornerstone of its biological activity, participating in:

-

Protein Synthesis and Structure: As a building block of proteins, the thiol group of cysteine residues can form disulfide bonds, which are crucial for the tertiary and quaternary structure and stability of many proteins, including recombinant antibodies.

-

Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of glutathione (γ-glutamyl-L-cysteinyl-glycine), the most abundant intracellular antioxidant. GSH plays a vital role in detoxifying reactive oxygen species (ROS), maintaining the cellular redox state, and conjugating xenobiotics.

-

Synthesis of Other Sulfur-Containing Molecules: L-cysteine is a metabolic precursor for other essential biomolecules, including taurine, coenzyme A, and hydrogen sulfide (H₂S), a gaseous signaling molecule.

Given its central role, the availability of L-cysteine can significantly impact cell growth, viability, productivity in bioprocessing, and the cellular response to oxidative stress.

Cellular Uptake and Metabolism of L-Cysteine

Cells have evolved multiple transport systems to acquire cysteine and cystine from the extracellular environment. The primary transporters include:

-

Alanine-Serine-Cysteine (ASC) transporters: These are sodium-dependent transporters that mediate the uptake of neutral amino acids, including L-cysteine.

-

System xc-: This is a sodium-independent antiporter that imports L-cystine in exchange for intracellular glutamate. Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine.

-

Excitatory Amino Acid Transporters (EAATs): Some high-affinity glutamate transporters can also mediate the uptake of L-cystine.

The kinetic parameters of some of these transporters have been characterized and are summarized in Table 1.

Table 1: Kinetic Parameters of L-Cyst(e)ine Transporters

| Transporter System | Substrate | Cell Type/System | K_m (µM) | V_max (nmol/mg protein/min) | Reference(s) |

| High-affinity glutamate transporters (GLT1, GLAST, EAAC1) | L-Cystine | HEK cells | 20-110 | Not specified | |

| X(AG)- family | L-Cystine | Rat brain synaptosomes | 463 ± 86 | 185 ± 20 | |

| High-affinity sodium-independent transporter | L-Cystine | Rat brain synaptosomes | 6.90 ± 2.1 | 0.485 ± 0.060 | |

| Low-affinity sodium-independent transporter | L-Cystine | Rat brain synaptosomes | 327 ± 29 | 4.18 ± 0.25 | |

| YhcL | L-Cystine | Bacillus subtilis | 0.6 | Not specified | |

| YtmJKLMN system | L-Cystine | Bacillus subtilis | 2.5 | Not specified | |

| YdjN | L-Cystine | Escherichia coli | 1.1 | Not specified | |

| FliY-YecSC | L-Cystine | Escherichia coli | 0.11 | Not specified |

K_m (Michaelis constant) represents the substrate concentration at half-maximal transport velocity, indicating the affinity of the transporter for the substrate. A lower K_m indicates higher affinity. V_max (maximum velocity) represents the maximum rate of transport.

Once inside the cell, L-cysteine serves as a central hub for sulfur metabolism. The major metabolic fates of L-cysteine are depicted in the following diagram:

Glutathione Synthesis Pathway

The synthesis of glutathione from L-cysteine is a two-step enzymatic process occurring in the cytosol.

-

Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL), this is the rate-limiting step in GSH synthesis.

-

Addition of glycine: Glutathione synthetase (GS) catalyzes the addition of glycine to γ-glutamylcysteine to form glutathione.

The pathway is illustrated below:

Taurine Synthesis Pathway

L-cysteine is the precursor for the synthesis of taurine, an abundant amino acid with roles in osmoregulation, bile salt conjugation, and antioxidant defense. The primary pathway involves the oxidation of cysteine to cysteine sulfinic acid by cysteine dioxygenase (CDO), followed by decarboxylation to hypotaurine, which is then oxidized to taurine.

L-Cysteine and Cellular Redox Homeostasis: The Nrf2 Signaling Pathway

L-cysteine plays a crucial role in the cellular antioxidant defense system, primarily through its role as a precursor to glutathione. Beyond this, cysteine itself can directly influence redox signaling pathways. One of the most important of these is the Keap1-Nrf2 pathway.

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or an increase in intracellular cysteine, specific cysteine residues on Keap1 are modified. This leads to a conformational change in Keap1, disrupting its interaction with Nrf2. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. These include genes involved in glutathione synthesis (GCL), antioxidant enzymes, and drug-metabolizing enzymes.

Quantitative Impact of L-Cysteine Supplementation

The concentration of L-cysteine in cell culture media can have a profound impact on various cellular parameters. The following tables summarize quantitative data from studies on Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production, and other cell types.

Table 2: Effect of L-Cysteine Concentration on CHO Cell Culture Performance

| Parameter | L-Cysteine Condition | Result | Reference(s) |

| Monoclonal Antibody (mAb) Titer | Low (-15% Cys feed) vs. Control | ~50% decrease in titer | |

| High (+20% Cys feed) vs. Control | No significant change in titer | ||

| Specific Productivity (qP) | Low (-15% Cys feed) vs. Control | Reduction of qP to near zero | |

| High (+20% Cys feed) vs. Control | No significant change in qP | ||

| Viable Cell Density (VCD) | Low (-15% Cys feed) vs. Control | Decreased VCD | |

| High (>2.5 mM initial concentration) | Reduced cell growth | ||

| Intracellular Glutathione (GSH) | Low Cys feed | Depletion of cellular GSH | |

| Product Quality (Fucosylation) | Cysteine limitation | Reduced fucosylation ratio |

Table 3: Dose-Dependent Effects of L-Cysteine on Cellular Parameters

| Cell Type | Parameter | L-Cysteine Concentration | Effect | Reference(s) |

| Human Peritoneal Mesothelial Cells | Cell Growth | 0.1 - 0.5 x 10⁻³ mol/L (optimal) | Increased thymidine incorporation and total cell protein | |

| Cell Growth | > 0.5 x 10⁻³ mol/L | Growth inhibition (toxicity) | ||

| HT22 Cells | Intracellular GSH (in the presence of glutamate) | 10 µM (Cya-EC, a cysteine prodrug) | Maintained ~50% of control GSH levels | |

| Critically Ill Preterm Neonates | Red Blood Cell GSH | 20 and 40 mg/g Amino Acids | Significant increase in RBC GSH |

Experimental Protocols for the Quantification of Intracellular Cysteine and Glutathione

Accurate quantification of intracellular cysteine and glutathione is essential for studying the cellular redox state and the effects of L-cysteine supplementation. The following are detailed methodologies for commonly used analytical techniques.

Experimental Workflow for Assessing the Role of L-Cysteine

A typical experimental workflow to investigate the impact of L-cysteine on cellular redox homeostasis is outlined below.

HPLC with Fluorescence Detection for Thiol Quantification

This method relies on the derivatization of thiols with a fluorescent probe, followed by separation and detection using High-Performance Liquid Chromatography (HPLC).

Protocol using SBD-F Derivatization

-

Cell Lysis and Protein Precipitation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse a known number of cells (e.g., 1 x 10⁶) in a suitable buffer containing a reducing agent like TCEP to reduce disulfides.

-

Precipitate proteins with an acid (e.g., trichloroacetic acid or sulfosalicylic acid).

-

Centrifuge to pellet the protein and collect the supernatant.

-

-

Derivatization:

-

To the supernatant, add a solution of the derivatizing agent, ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F).

-

Incubate the mixture at 60°C for 60 minutes in the dark.

-

Stop the reaction by adding hydrochloric acid.

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a mobile phase gradient, for example, a citric buffer (pH 3.0) and methanol.

-

Detect the fluorescently labeled thiols using a fluorescence detector with excitation and emission wavelengths of approximately 375 nm and 510 nm, respectively.

-

-

Quantification:

-

Generate a standard curve using known concentrations of cysteine and glutathione standards that have undergone the same derivatization procedure.

-

Quantify the amount of cysteine and glutathione in the samples by comparing their peak areas to the standard curve.

-

LC-MS/MS for Thiol Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of small molecules.

Protocol using N-ethylmaleimide (NEM) Derivatization

-

Cell Lysis and Thiol Protection:

-

Harvest and wash cells as described above.

-

Lyse the cells in a buffer containing N-ethylmaleimide (NEM) to immediately form stable adducts with free thiol groups, preventing their oxidation.

-

Stable isotope-labeled internal standards for cysteine and glutathione should be added at this stage for accurate quantification.

-

-

Protein Precipitation and Extraction:

-

Precipitate proteins with a cold organic solvent like methanol or acetonitrile.

-

Centrifuge and collect the supernatant containing the NEM-derivatized thiols.

-

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system.

-

Separate the analytes using a suitable chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column.

-

Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the NEM-derivatized cysteine and glutathione.

-

-

Quantification:

-

Generate a standard curve with known concentrations of the analytes and their corresponding stable isotope-labeled internal standards.

-

Calculate the concentration of cysteine and glutathione in the samples based on the ratio of the peak area of the analyte to its internal standard.

-

Fluorescence Microplate Assay for Glutathione Quantification

This high-throughput method is suitable for measuring relative changes in intracellular glutathione levels.

Protocol using Monochlorobimane (mCB)

-

Cell Seeding:

-

Seed cells in a 96-well black, clear-bottom plate and culture overnight.

-